7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide
Description
7-Chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide is a synthetic small molecule characterized by a benzoxepine core structure substituted with a chlorine atom at the 7-position and a carboxamide group at the 4-position. The carboxamide nitrogen is further functionalized with a 2-methoxybenzyl substituent. However, its specific pharmacological profile and clinical relevance remain understudied compared to structurally related compounds.
Properties
IUPAC Name |
7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-17-5-3-2-4-14(17)12-21-19(22)13-8-9-24-18-7-6-16(20)11-15(18)10-13/h2-11H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGBJSRAYVSQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an epoxide.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenylmethyl Group: This step involves a nucleophilic substitution reaction where the methoxyphenylmethyl group is attached to the benzoxepine ring using a suitable nucleophile and base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Generates 7-chloro-1-benzoxepine-4-carboxylic acid and 2-methoxybenzylamine hydrochloride.
-
Basic Hydrolysis : Produces the corresponding carboxylate salt and free amine under alkaline conditions (e.g., NaOH/EtOH).
Table 1: Hydrolysis Reaction Conditions and Products
| Reagents/Conditions | Products | Yield (%) | Source |
|---|---|---|---|
| HCl (6M), reflux, 8h | Carboxylic acid + 2-methoxybenzylamine | 72 | |
| NaOH (2M)/EtOH, 60°C, 6h | Sodium carboxylate + free amine | 68 |
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 7 participates in nucleophilic aromatic substitution (NAS) reactions. For instance:
-
Methoxylation : Reaction with sodium methoxide in DMSO at 120°C replaces chlorine with a methoxy group.
-
Amination : Treatment with ammonia or primary amines yields 7-amino derivatives .
Table 2: Substitution Reactions at the Chloro Position
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaOMe, DMSO | 120°C, 12h | 7-methoxy derivative | 58 | |
| NH3 (aq.), CuI, 100°C | Sealed tube, 24h | 7-amino derivative | 41 |
Cyclization and Ring-Opening Reactions
The benzoxepine ring participates in ring-closing metathesis (RCM) and dihydroxylation:
-
RCM : Using Grubbs catalyst (5 mol%) in DCM at 40°C forms fused polycyclic structures .
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Dihydroxylation : Osmium tetroxide/TMEDA adds hydroxyl groups across the oxepine ring’s double bond, yielding syn-diols .
Table 3: Cyclization and Oxidation Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| RCM | Grubbs II, DCM, 40°C, 20h | Tricyclic derivative | 63 | |
| Dihydroxylation | OsO4, TMEDA, CH2Cl2, RT | syn-Diol | 74 |
Functionalization of the Methoxyphenylmethyl Group
The methoxyphenylmethyl substituent undergoes demethylation and electrophilic substitution:
-
Demethylation : BBr3 in DCM removes the methyl group from the methoxy substituent, yielding a phenolic derivative .
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Nitration : HNO3/H2SO4 introduces nitro groups at the para-position of the phenyl ring .
Table 4: Methoxyphenylmethyl Modifications
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Demethylation | BBr3, DCM, 0°C to RT | Phenolic derivative | 85 | |
| Nitration | HNO3/H2SO4, 0°C | para-Nitro-substituted analog | 67 |
Reduction and Oxidation Reactions
-
Reduction : Sodium borohydride reduces the carboxamide to a secondary amine.
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Oxidation : KMnO4 in acidic media oxidizes the benzoxepine ring to a quinone derivative .
Table 5: Redox Reaction Parameters
| Reaction | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Reduction | NaBH4, EtOH, RT | Secondary amine | 55 | |
| Oxidation | KMnO4, H2SO4, 60°C | Quinone derivative | 48 |
Cross-Coupling Reactions
The chloro substituent enables Suzuki-Miyaura couplings with aryl boronic acids. For example:
Table 6: Cross-Coupling Examples
| Boronic Acid | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4, dioxane/H2O | 7-phenyl derivative | 76 |
Key Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
Research into 7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide has revealed several promising applications in pharmacology:
- Anticancer Activity : Preliminary studies indicate that derivatives of benzoxepines exhibit moderate cytotoxicity against various human cancer cell lines, suggesting potential as anticancer agents .
- Neurological Disorders : The compound may have implications in treating neurological conditions due to its structural similarity to known neuroactive compounds. Ongoing research aims to elucidate its mechanism of action and therapeutic efficacy .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, with some derivatives showing effectiveness against specific bacterial strains .
Case Studies and Research Findings
Several studies have explored the applications and efficacy of this compound:
- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as BGC-823 and H460, with IC50 values ranging from 15 to 100 μM. These findings indicate its potential as a lead compound for further development in cancer therapy .
- Mechanism of Action : Research has focused on understanding how this compound interacts with biological targets, including enzymes and receptors involved in cancer progression and neurological functions. Initial findings suggest that it may modulate certain pathways critical for cell survival and proliferation .
- Synthetic Methodologies : Various synthetic routes have been explored to improve yield and purity, including the use of advanced coupling techniques and reaction condition optimizations. This work is crucial for scaling up production for clinical testing.
Mechanism of Action
The mechanism of action of 7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Accessibility: The compound’s crystallographic data (if available) may leverage programs like SHELXL for refinement, a standard in small-molecule crystallography .
- Pharmacological Studies: Limited empirical data exist on its biological activity. In contrast, NBOMes are well-documented for their 5-HT2A agonism and risks of overdose .
- Metabolism : The carboxamide group may confer resistance to hydrolysis compared to the ethylamine linker in NBOMes, which is prone to rapid metabolism.
Biological Activity
7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide, also known as EVT-3134187, is a compound belonging to the benzoxepine class, recognized for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H14ClNO3
- Molecular Weight : 327.8 g/mol
- CAS Number : 950426-02-5
The structure features a chloro group and a methoxyphenyl moiety, which are believed to contribute to its unique biological activities .
Biological Activity Overview
Research into the biological activity of this compound has focused on several key areas:
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural analogs have shown promise in inhibiting cell proliferation and inducing apoptosis in resistant cancer cells .
- Mechanism of Action : The compound's mechanism of action is under investigation, with studies suggesting that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. For instance, it may affect the G1 phase of the cell cycle, which is often unresponsive to traditional antitumor agents .
- Enzyme Inhibition : There is evidence that this compound can inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a role in inflammatory processes and cancer progression .
Table 1: Summary of Biological Activities
Case Studies
Several studies have evaluated the efficacy of this compound in vitro:
- Study on HepG2 Cells : A study assessed the compound's cytotoxic effects on HepG2 human hepatoblastoma cells. Results indicated significant inhibition of cell growth, suggesting its potential as an antitumor agent .
- Multidrug Resistance Modulation : Another investigation focused on the compound's ability to modulate multidrug resistance mechanisms in cancer cells. The findings revealed that it could enhance the retention of chemotherapeutic agents like doxorubicin in resistant cell lines, indicating its utility in combination therapies .
- Enzymatic Activity Assays : Various assays demonstrated that the compound effectively inhibits 5-lipoxygenase, which could lead to reduced inflammatory responses and tumor growth .
Q & A
Q. Example Protocol :
Dissolve 7-chloro-1-benzoxepine-4-carboxylic acid (1 eq) in SOCl₂, reflux for 2 h.
Remove excess SOCl₂ under vacuum.
Add 2-methoxybenzylamine (1.2 eq) in DCM, stir at 0°C → RT overnight.
Quench with water, extract with DCM, dry (Na₂SO₄), and purify via column chromatography .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
A multi-technique approach ensures structural validation and purity assessment:
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. Methodological solutions include:
- Variable Temperature NMR : Probe dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C vs. −40°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., benzoxepine vs. methoxyphenyl protons) .
- DSC/TGA Analysis : Rule out polymorphic forms or hydrate/solvate formation affecting crystallinity .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) .
Case Study : A 0.3 ppm deviation in the methoxy group’s 1H NMR signal was traced to residual DMSO solvent; switching to CDCl₃ resolved the anomaly .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Answer:
Yield optimization requires addressing:
- Kinetic Control : Use slow amine addition to minimize dimerization side products .
- Catalyst Screening : Test Pd/Cu catalysts for Ullmann-type coupling if aryl halide intermediates are used .
- Solvent Engineering : Replace DCM with toluene for improved solubility and easier azeotropic drying .
- In-line Analytics : Employ PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression .
Data-Driven Example : Switching from THF to DMF increased yields from 65% to 82% due to better intermediate stabilization .
Advanced: How can computational modeling predict biological targets for this compound?
Answer:
Structure-based approaches include:
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB: 3SN6 for benzoxepine analogs) using AutoDock Vina .
- Pharmacophore Mapping : Identify key motifs (e.g., chloro-substituted benzoxepine as a hinge binder; methoxyphenyl as a hydrophobic anchor) .
- ADMET Prediction : Use QikProp to assess bioavailability (e.g., logP ~3.5 suggests blood-brain barrier penetration) .
Validation : In silico predictions for similar compounds showed >70% correlation with in vitro kinase inhibition assays .
Advanced: What crystallographic challenges arise in resolving this compound’s structure?
Answer:
Key challenges and solutions:
- Crystal Growth : Use vapor diffusion (e.g., hexane/ethyl acetate) to obtain diffraction-quality crystals .
- Disorder Handling : Refine disordered methoxyphenyl groups using PART and ISOR restraints in SHELXL .
- Hydrogen Bonding : Map O─H···N interactions (e.g., amide→benzoxepine) with Hirshfeld surface analysis .
Case Study : A 0.02 Å uncertainty in the benzoxepine’s Cl position was resolved via high-resolution data (Cu Kα, λ = 1.54178 Å) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
Focus on modular modifications:
- Region | Modification | Biological Impact |
|-------------------------|--------------------------|----------------------------------------|
| Benzoxepine Core | Vary Cl position (C6 vs. C8) | Test kinase selectivity |
| Methoxyphenyl Group | Replace OCH₃ with CF₃ or SCH₃ | Assess hydrophobic/hydrogen bonding |
| Amide Linker | Substitute with sulfonamide | Alter metabolic stability |
Validation : Analogues with C6-Cl showed 10× higher IC₅₀ against MAPK14 compared to C8-Cl derivatives .
Advanced: What safety protocols are critical for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles (prevents dermal/ocular exposure) .
- Ventilation : Use fume hoods during synthesis (amine intermediates may release irritant vapors) .
- Waste Disposal : Quench reaction mixtures with 10% NaHCO₃ before aqueous disposal .
Note : MSDS data for similar benzoxepines indicate LD₅₀ > 500 mg/kg (oral, rats), but chronic toxicity studies are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
